molecular formula C20H25N3O B11073172 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (2,3-dimethylquinoxalin-6-yl)amide

Cat. No.: B11073172
M. Wt: 323.4 g/mol
InChI Key: GDFPHELAPFAEGX-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYL-6-QUINOXALINYL)-2,2-DIMETHYL-3-(2-METHYL-1-PROPEN-1-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYL-6-QUINOXALINYL)-2,2-DIMETHYL-3-(2-METHYL-1-PROPEN-1-YL)CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and cyclopropanecarboxylic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYL-6-QUINOXALINYL)-2,2-DIMETHYL-3-(2-METHYL-1-PROPEN-1-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-DIMETHYL-6-QUINOXALINYL)-2,2-DIMETHYL-3-(2-METHYL-1-PROPEN-1-YL)CYCLOPROPANECARBOXAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of quinoxaline compounds are often explored for their pharmacological properties. This compound could be a candidate for drug development, particularly in areas where quinoxaline derivatives have shown promise, such as in the treatment of infectious diseases or cancer.

Industry

In industry, N-(2,3-DIMETHYL-6-QUINOXALINYL)-2,2-DIMETHYL-3-(2-METHYL-1-PROPEN-1-YL)CYCLOPROPANECARBOXAMIDE might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYL-6-QUINOXALINYL)-2,2-DIMETHYL-3-(2-METHYL-1-PROPEN-1-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-DIMETHYL-6-QUINOXALINYL)-2,2-DIMETHYL-3-(2-METHYL-1-PROPEN-1-YL)CYCLOPROPANECARBOXAMIDE include other quinoxaline derivatives, such as:

  • 2,3-Dimethylquinoxaline
  • 6-Methylquinoxaline
  • Cyclopropanecarboxamide derivatives

Uniqueness

What sets N-(2,3-DIMETHYL-6-QUINOXALINYL)-2,2-DIMETHYL-3-(2-METHYL-1-PROPEN-1-YL)CYCLOPROPANECARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C20H25N3O/c1-11(2)9-15-18(20(15,5)6)19(24)23-14-7-8-16-17(10-14)22-13(4)12(3)21-16/h7-10,15,18H,1-6H3,(H,23,24)

InChI Key

GDFPHELAPFAEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3C(C3(C)C)C=C(C)C)C

Origin of Product

United States

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